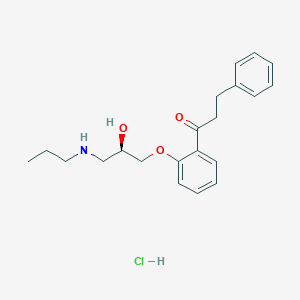
(r)-(+)-Propafenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(r)-(+)-Propafenone hydrochloride is a pharmaceutical compound used to treat arrhythmia, a condition where the heart beats irregularly. It is a class Ic antiarrhythmic drug that works by blocking sodium channels in the heart, thereby slowing down the electrical activity that causes irregular heartbeats.
Mécanisme D'action
The mechanism of action of (r)-(+)-Propafenone hydrochloride involves the blockade of sodium channels in the heart. This slows down the electrical activity that causes irregular heartbeats, thereby restoring normal heart rhythm. In addition, (r)-(+)-Propafenone hydrochloride also blocks potassium channels, which prolongs the action potential in the heart and further stabilizes the heart rhythm.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (r)-(+)-Propafenone hydrochloride include a decrease in heart rate, a decrease in the frequency and severity of arrhythmias, and an improvement in cardiac function. However, (r)-(+)-Propafenone hydrochloride may also have some negative effects on the heart, such as proarrhythmic effects and the potential for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (r)-(+)-Propafenone hydrochloride in lab experiments include its well-established antiarrhythmic properties, its ability to block both sodium and potassium channels in the heart, and its potential for use in the treatment of other cardiovascular diseases. However, the limitations of using (r)-(+)-Propafenone hydrochloride in lab experiments include its potential for proarrhythmic effects and the need for careful monitoring of drug interactions.
Orientations Futures
For the study of (r)-(+)-Propafenone hydrochloride include the investigation of its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure. In addition, further research is needed to better understand the proarrhythmic effects of (r)-(+)-Propafenone hydrochloride and to develop strategies for minimizing these effects. Finally, the development of new and more effective antiarrhythmic drugs based on the mechanism of action of (r)-(+)-Propafenone hydrochloride is an important area of future research.
Méthodes De Synthèse
The synthesis method of (r)-(+)-Propafenone hydrochloride involves the conversion of 1-(2-hydroxyphenyl)-2-(propylamino)propan-1-one to (r)-(+)-Propafenone hydrochloride. This is achieved through a series of chemical reactions, including the reduction of the ketone group to a secondary alcohol, the protection of the hydroxyl group, and the resolution of the racemic mixture to obtain the desired enantiomer.
Applications De Recherche Scientifique
(r)-(+)-Propafenone hydrochloride has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating various types of arrhythmias, including atrial fibrillation, ventricular tachycardia, and supraventricular tachycardia. In addition, (r)-(+)-Propafenone hydrochloride has been investigated for its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure.
Propriétés
Numéro CAS |
107381-35-1 |
|---|---|
Nom du produit |
(r)-(+)-Propafenone hydrochloride |
Formule moléculaire |
C21H28ClNO3 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m1./s1 |
Clé InChI |
XWIHRGFIPXWGEF-GMUIIQOCSA-N |
SMILES isomérique |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES canonique |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



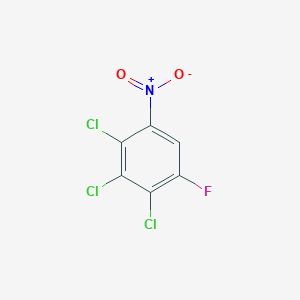
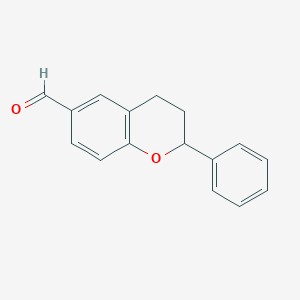
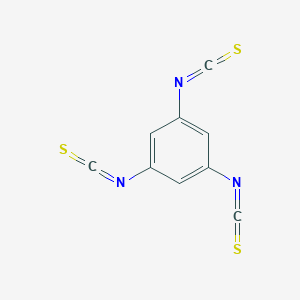

![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
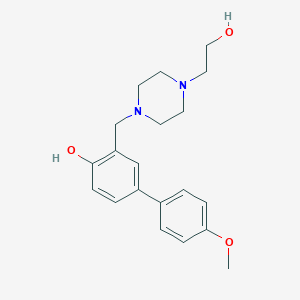
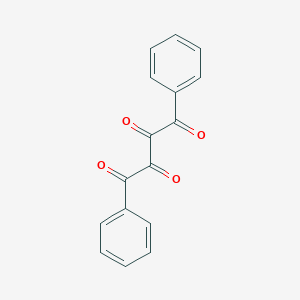
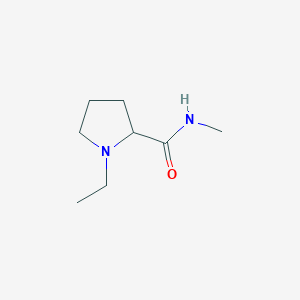
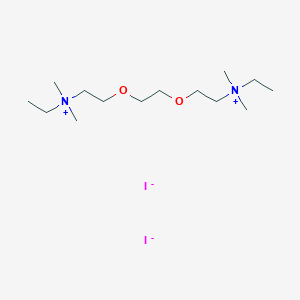
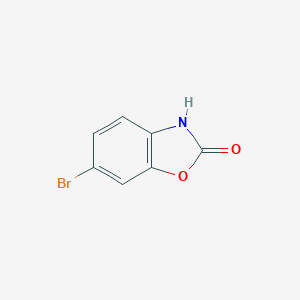
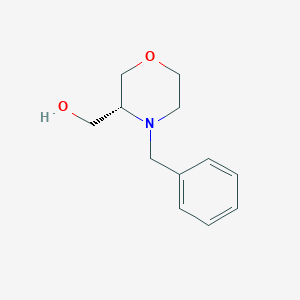
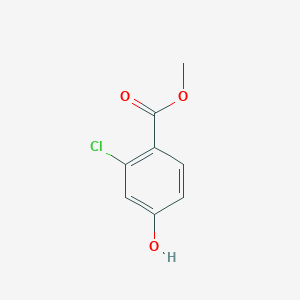
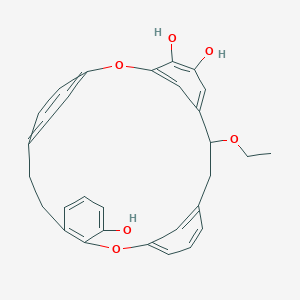
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)